Rubidium hydroxide hydrate

Overview

Description

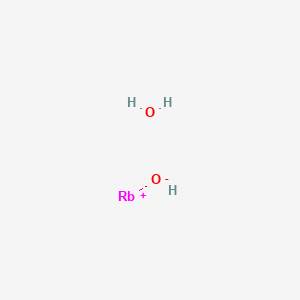

Rubidium hydroxide hydrate (RbOH·nH₂O) is a strongly alkaline compound composed of rubidium ions (Rb⁺), hydroxide ions (OH⁻), and water molecules. It is a white, hygroscopic solid that reacts violently with water, acids, and organic materials, releasing significant heat . Key properties include:

- Chemical formula: RbOH (anhydrous); RbOH·nH₂O (hydrated forms, where n = 1 or more) .

- Solubility: Highly soluble in water, ethanol, and methanol; insoluble in nonpolar solvents like diethyl ether .

- Thermochemistry: Standard enthalpy of formation (ΔfH°298) = −413.8 kJ/mol .

- Hazards: Severe skin and eye irritant, corrosive, and generates toxic rubidium oxide fumes when heated .

This compound is used in chemical synthesis (e.g., coordination polymers ) and as a catalyst in organic reactions . Its handling requires stringent safety measures, including protective clothing and ventilation .

Preparation Methods

Synthesis via Rubidium Oxide Hydrolysis

The most widely documented method for synthesizing rubidium hydroxide hydrate involves the controlled hydrolysis of rubidium oxide (Rb₂O). This two-step process begins with the preparation of rubidium oxide, followed by its exothermic reaction with water.

Preparation of Rubidium Oxide

Rubidium oxide serves as the primary precursor for rubidium hydroxide. Its synthesis involves the reduction of rubidium nitrate (RbNO₃) with elemental rubidium under inert conditions:

3 \rightarrow 6 \, \text{Rb}2\text{O} + \text{N}_2 \uparrow

This reaction proceeds at elevated temperatures (300–400°C) in an oxygen-free environment to prevent side reactions . The nitrogen gas byproduct is safely vented, and the resulting Rb₂O is collected as a yellow crystalline solid.

Hydrolysis of Rubidium Oxide

Rb₂O reacts violently with water to form rubidium hydroxide:

2\text{O} + \text{H}2\text{O} \rightarrow 2 \, \text{RbOH}

The reaction is highly exothermic () and requires cooling to mitigate thermal decomposition . The aqueous RbOH solution is then subjected to vacuum evaporation at 60–80°C to crystallize the hydrate form (RbOH·H₂O or RbOH·2H₂O). The number of water molecules () in the hydrate depends on the evaporation rate and residual moisture .

Table 1: Reaction Conditions for Rb₂O Hydrolysis

| Parameter | Value/Range |

|---|---|

| Temperature | 25–40°C (controlled) |

| Water-to-Rb₂O Molar Ratio | 1:1 |

| Evaporation Pressure | 10–20 kPa |

| Crystallization Time | 12–24 hours |

Direct Reaction of Rubidium Metal with Water

Although less commonly employed in industrial settings due to safety concerns, rubidium metal reacts explosively with water to yield rubidium hydroxide and hydrogen gas:

2\text{O} \rightarrow 2 \, \text{RbOH} + \text{H}2 \uparrow

This single-step method is typically reserved for small-scale laboratory synthesis. Key considerations include:

-

Safety Protocols : Conducting the reaction in a fume hood with explosion-proof equipment to manage hydrogen gas .

-

Product Isolation : Immediate filtration of unreacted rubidium particles and rapid crystallization under dry nitrogen to prevent carbonate formation from atmospheric CO₂ .

Neutralization of Rubidium Carbonate

An alternative route involves neutralizing rubidium carbonate (Rb₂CO₃) with a stoichiometric amount of hydrochloric acid (HCl):

2\text{CO}3 + 2 \, \text{HCl} \rightarrow 2 \, \text{RbCl} + \text{CO}2 \uparrow + \text{H}2\text{O}

The resulting rubidium chloride (RbCl) is then treated with silver oxide (Ag₂O) to precipitate chloride ions:

2\text{O} + \text{H}2\text{O} \rightarrow 2 \, \text{RbOH} + 2 \, \text{AgCl} \downarrow

The RbOH solution is purified via recrystallization to obtain the hydrate . This method is less efficient due to multiple purification steps but avoids handling reactive rubidium metal.

Electrolysis of Rubidium Chloride Solutions

Electrolytic decomposition of RbCl in a membrane cell generates rubidium hydroxide and chlorine gas:

2\text{O} \xrightarrow{\text{electrolysis}} 2 \, \text{RbOH} + \text{Cl}2 \uparrow + \text{H}_2 \uparrow

Key Parameters :

-

Current Density : 0.5–1.0 A/cm² to minimize side reactions.

-

Temperature : Maintained at 50–70°C to enhance ionic mobility.

-

Membrane Material : Fluorinated ion-exchange membranes (e.g., Nafion®) to prevent chlorine back-migration .

Industrial-Scale Production and Purification

Commercial production of RbOH·xH₂O prioritizes cost efficiency and scalability. The dominant industrial method involves:

-

Leaching Rubidium from Minerals : Lepidolite or zinnwaldite ores are treated with hot sulfuric acid to extract rubidium sulfate (Rb₂SO₄).

-

Metathesis with Barium Hydroxide :

2\text{SO}4 + \text{Ba(OH)}2 \rightarrow 2 \, \text{RbOH} + \text{BaSO}4 \downarrow

Barium sulfate is filtered, and the RbOH solution is concentrated to form the hydrate .

Crystallization and Hydrate Control

The final hydrate form () is determined by crystallization conditions:

-

Slow Evaporation : Yields RbOH·H₂O with monoclinic crystal structure.

-

Rapid Cooling : Produces RbOH·2H₂O, which is metastable and prone to deliquescence .

Table 2: Hydrate Stability Under Ambient Conditions

| Hydrate Form | Stability Temperature Range | Hygroscopicity |

|---|---|---|

| RbOH·H₂O | 20–50°C | Moderate |

| RbOH·2H₂O | <20°C | High |

Chemical Reactions Analysis

Rubidium hydroxide hydrate undergoes several types of chemical reactions, including:

Oxidation-Reduction Reactions: Rubidium hydroxide can participate in redox reactions where it acts as a reducing agent.

Substitution Reactions: It can undergo substitution reactions with various organic and inorganic compounds.

Neutralization Reactions: As a strong base, rubidium hydroxide reacts with acids to form rubidium salts and water.

Common reagents and conditions used in these reactions include acids (for neutralization), oxidizing agents (for redox reactions), and various organic compounds (for substitution reactions). Major products formed from these reactions include rubidium salts, water, and other organic or inorganic compounds .

Scientific Research Applications

Chemistry

- Organic Synthesis : Rubidium hydroxide hydrate serves as a strong base in organic synthesis, facilitating various chemical reactions, including nucleophilic additions and substitution reactions. Its ability to deprotonate acids allows for the formation of rubidium salts and other organic compounds.

- Catalysis : It acts as a catalyst in specific organic reactions due to its strong basicity, promoting faster reaction rates and higher yields.

Biology

- Biochemical Assays : Research is ongoing regarding its potential use in biochemical assays where its basic properties may facilitate certain biochemical reactions. Although not widely used in medicine, its interactions with biological systems are being studied for potential therapeutic applications .

- Corrosive Effects : The compound's strong basicity poses significant biological hazards, causing severe burns upon contact with skin or eyes. It is also classified as a respiratory irritant if inhaled.

Medicine

- Therapeutic Potential : While this compound itself is not commonly used in clinical settings, rubidium ions have been explored for therapeutic methods, particularly in pain relief for musculoskeletal disorders and respiratory issues . Preparations containing rubidium ions have shown promise in treating conditions like arthritis and respiratory disorders .

Industry

- Material Science : this compound is utilized in the synthesis of rubidium-based catalysts and specialty glass and ceramics. Its unique properties make it suitable for applications requiring specific chemical characteristics .

- Water Treatment : Its solubility allows for effective use in water treatment processes, enhancing the removal of impurities from water sources .

Alkali-Silica Reaction Studies

A study investigated the expansion of mortar specimens exposed to different alkali environments, including those with rubidium hydroxide. The findings indicated that mortar showed greater expansion when subjected to sodium hydroxide compared to sodium-potassium-rubidium hydroxide mixtures, suggesting that rubidium ions influence the alkali-silica reaction differently than sodium ions .

Hazard Analysis

In experimental setups involving rubidium compounds, hazard analyses have highlighted risks associated with accidental contact or spillage. Recommendations include immediate medical attention for exposure and procedures for neutralizing spills to mitigate health risks.

Potential Biochemical Applications

Research continues to explore the potential use of this compound in biochemical assays. Its strong basicity may facilitate certain reactions necessary for biochemical processes; however, specific applications remain under investigation .

Mechanism of Action

The mechanism of action of rubidium hydroxide hydrate involves its strong basicity. It dissociates in water to form rubidium cations and hydroxide anions, which can then participate in various chemical reactions. The hydroxide ions can deprotonate acids, while the rubidium ions can interact with other anions to form salts. These interactions are crucial in its role as a catalyst and in various synthetic processes .

Comparison with Similar Compounds

Comparison with Similar Alkali Metal Hydroxides

Alkali metal hydroxides share structural and reactive similarities due to their +1 oxidation state and ionic bonding. However, their properties diverge with increasing atomic radius (Li⁺ < Na⁺ < K⁺ < Rb⁺ < Cs⁺), affecting solubility, basicity, and thermal stability.

Physical and Chemical Properties

Key Observations :

- Solubility : Increases with atomic number due to larger ionic radii reducing lattice energy . RbOH’s solubility (180 g/100 mL) exceeds NaOH and KOH .

- Basicity : All are strong bases, but RbOH and CsOH exhibit greater corrosiveness than lighter analogs due to lower hydration energy and faster reaction kinetics .

- Thermal Stability : Decomposition temperatures decrease down the group; RbOH decomposes at 301°C, while CsOH decomposes at 272°C .

Reactivity and Hazards

Safety Notes:

Environmental and Health Impact

Biological Activity

Rubidium hydroxide hydrate (RbOH·xH₂O) is an inorganic compound characterized by its strong basicity and high solubility in water. It is primarily recognized for its caustic nature, which poses significant biological hazards upon contact. This article explores the biological activity of this compound, focusing on its effects, potential applications in biochemical research, and safety considerations.

This compound is a colorless solid or aqueous solution that readily absorbs moisture from the atmosphere, making it deliquescent. Its molecular formula is RbOH·xH₂O, with a molecular weight of approximately 102.48 g/mol for the anhydrous form. The compound exhibits properties typical of alkali metal hydroxides, such as high alkalinity and corrosiveness.

Biological Effects

Corrosive Nature

this compound is classified as a strong base and can cause severe burns to skin and eyes upon contact. It is also a respiratory irritant if inhaled. The primary biological effects are linked to its corrosive properties rather than any pharmacological action. According to safety data, exposure can lead to:

- Severe skin burns

- Eye damage

- Respiratory tract irritation

These hazards necessitate stringent safety measures during handling, including the use of personal protective equipment (PPE) .

Non-Carcinogenic Classification

this compound is not classified as a carcinogen by major health organizations, indicating that while it poses acute hazards, it does not have long-term carcinogenic effects .

Applications in Research

Research into this compound is ongoing, particularly regarding its potential applications in biochemical assays and organic synthesis. Its strong basicity makes it useful in various chemical reactions:

- Catalysis : RbOH can act as a catalyst in specific organic reactions due to its ability to promote nucleophilic additions .

- Synthesis of Rubidium Compounds : It serves as a precursor for synthesizing other rubidium-based compounds, which find applications in diverse fields such as materials science and catalysis .

Case Studies and Research Findings

-

Alkali-Silica Reaction Studies

A study investigated the expansion of mortar specimens exposed to different alkali environments, including those with rubidium hydroxide. The results indicated that mortar showed greater expansion when subjected to sodium hydroxide compared to sodium-potassium-rubidium hydroxide mixtures, suggesting that rubidium ions influence the alkali-silica reaction differently than sodium ions . -

Hazard Analysis in Experimental Settings

In experimental setups involving rubidium, hazard analyses have highlighted the risks associated with accidental contact or spillage. Recommendations include immediate medical attention for exposure and procedures for neutralizing spills . -

Potential Biochemical Applications

Ongoing research focuses on the potential use of this compound in biochemical assays. Its strong basicity may facilitate certain reactions necessary for biochemical processes, although specific applications are still under investigation .

Safety Considerations

Given its hazardous nature, handling this compound requires adherence to strict safety protocols:

- Personal Protective Equipment (PPE) : Gloves, goggles, and respiratory protection are essential.

- Emergency Procedures : In case of exposure, immediate flushing with large amounts of water is recommended to mitigate burns .

- Storage Conditions : Store under nitrogen at ambient temperatures to prevent moisture absorption and ensure stability .

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis methods for rubidium hydroxide hydrate?

this compound (RbOH·xH₂O) is typically synthesized by reacting rubidium oxide (Rb₂O) with water: The reaction is exothermic and requires controlled conditions to avoid violent splashing. Post-synthesis purification involves vacuum evaporation to obtain hydrated crystals. Commercial synthesis may also involve electrolysis of rubidium chloride solutions .

Q. How can researchers characterize the physical and chemical properties of this compound?

Key properties include:

- Melting point : 300–302°C (anhydrous form) .

- Hygroscopicity : Rapid moisture absorption, necessitating storage in desiccators or under inert gas .

- Density : \sim3.203 g/cm³ (anhydrous) . Characterization methods:

- Thermogravimetric Analysis (TGA) to determine hydration states.

- X-ray Diffraction (XRD) for crystallinity.

- FT-IR Spectroscopy to confirm hydroxide bonding .

Q. What safety protocols are critical for handling this compound?

- Personal Protective Equipment (PPE) : Corrosion-resistant gloves (e.g., nitrile), lab coats, and face shields to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Emergency Response : Immediate rinsing with water for spills or exposure, followed by medical evaluation .

Advanced Research Questions

Q. How does this compound function in the synthesis of stimuli-responsive hydrogels?

RbOH·xH₂O acts as a pH modulator and cross-linking agent in silicate-based hydrogels. For example, in drug delivery systems, it adjusts the sol-gel transition pH and enhances mechanical stability. Researchers must optimize concentration (e.g., 5–10 wt%) to balance gelation kinetics and biocompatibility .

Q. What role does the ionic radius of Rb⁺ play in its reactivity compared to other alkali hydroxides?

The ionic radius of Rb⁺ (1.61 Å, coordination number 6) influences its solvation energy and lattice stability. Larger Rb⁺ ions reduce electrostatic interactions, leading to lower melting points compared to KOH (1.51 Å) but higher than CsOH (1.74 Å). This affects catalytic activity in reactions like ester hydrolysis .

Q. What analytical methods ensure the purity of this compound in experimental workflows?

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Rb⁺ quantification.

- Acid-Base Titration using standardized HCl to determine hydroxide content.

- Karl Fischer Titration to measure residual water in hydrated forms .

Q. How can researchers mitigate hygroscopic degradation during long-term storage?

- Storage : Airtight containers with desiccants (e.g., silica gel) under argon.

- Monitoring : Periodic TGA to assess hydration state changes.

- Alternative Forms : Use anhydrous RbOH for moisture-sensitive reactions .

Q. How should conflicting data on rubidium hydroxide’s reactivity with organic solvents be resolved?

Contradictions in literature (e.g., solubility in alcohols) may arise from varying hydration states or impurities. Researchers should:

- Replicate experiments under controlled humidity.

- Compare results with high-purity (>99.8%) samples .

Q. In what scenarios is this compound preferred over KOH or NaOH in catalysis?

RbOH’s weaker ion-dipole interactions enhance its performance in:

- Low-temperature reactions : Faster kinetics in organometallic synthesis.

- Non-aqueous media : Improved solubility in polar aprotic solvents like DMSO .

Q. What environmental and disposal considerations apply to rubidium hydroxide waste?

- Neutralization : Treat with dilute acetic acid to form rubidium acetate, a less hazardous compound.

- Regulatory Compliance : Follow OSHA 1910.120 and EPA guidelines for corrosive waste .

Q. Methodological Notes

Properties

IUPAC Name |

rubidium(1+);hydroxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H2O.Rb/h2*1H2;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHAWVFWLJTUJNI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[OH-].[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3O2Rb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583659 | |

| Record name | Rubidium hydroxide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.491 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12026-05-0 | |

| Record name | Rubidium hydroxide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rubidium hydroxide (Rb(OH)), hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.